An In-depth Technical Guide to 1,3-Hexadien-5-yne: Properties and Reactivity
An In-depth Technical Guide to 1,3-Hexadien-5-yne: Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
The fundamental chemical and physical properties of 1,3-hexadien-5-yne are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ | [1][2][3] |
| Molecular Weight | 78.11 g/mol | [2] |
| CAS Number | 10420-90-3 | [1][3] |
| Appearance | Not specified | |
| Melting Point | -81 °C | [1] |
| Boiling Point | 83.5 - 98 °C | [1][4] |
| Density | 0.78 g/cm³ | [1] |
| Refractive Index | 1.506 - 1.5095 | [1][4] |
| Vapor Pressure | 83.9 mmHg at 25°C | [1] |
| SMILES | C=CC=CC#C | [2] |
| InChI | InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2 | [2] |
Synthesis and Reactivity
General Synthetic Strategies
While a detailed, step-by-step synthesis protocol for 1,3-hexadien-5-yne is not explicitly available in the reviewed literature, its structure suggests plausible synthetic routes. One general approach involves the creation of the alkyne functionality from a suitable precursor. For instance, a dihalogenated hexadiene could be subjected to a double dehydrohalogenation reaction using a strong base to form the triple bond.[5] Precursors such as 1,5-hexadiyne (B1215225) and hex-1-en-5-yn-3-ol have also been listed in chemical databases as potential starting materials for its synthesis.[6]
Key Reactions: The Hopf Cyclization
A cornerstone of 1,3-hexadien-5-yne chemistry is its participation in the Hopf cyclization, a thermally allowed 6π-electrocyclization reaction.[5][7][8] First reported in 1969, the pyrolysis of cis-1,3-hexadien-5-yne leads to the formation of benzene.[5] This transformation proceeds through a highly strained cyclohexa-1,2,4-triene intermediate, also known as isobenzene, which subsequently undergoes two consecutive hydrogen shifts to yield the aromatic product.[5] The high temperatures often required for this reaction have somewhat limited its widespread application in synthetic chemistry.[5]
The mechanism of the Hopf cyclization is a key aspect of its utility and is visualized in the diagram below.
Caption: The Hopf cyclization of cis-1,3-hexadien-5-yne to benzene.
Spectroscopic Characterization
Detailed experimental spectra for 1,3-hexadien-5-yne are available in databases such as the NIST WebBook.[3] The following sections describe the expected spectroscopic features based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,3-hexadien-5-yne is expected to be complex in the olefinic region due to the coupling between the vinyl protons. The terminal alkyne proton would likely appear as a singlet or a finely split multiplet in the range of 2-3 ppm. The vinyl protons would resonate further downfield, typically between 5 and 7 ppm, exhibiting complex splitting patterns (e.g., doublet of doublets, multiplets) due to cis and trans couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The sp-hybridized carbons of the alkyne would be found in the range of 65-90 ppm. The sp²-hybridized carbons of the diene would appear further downfield, typically between 110 and 140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-hexadien-5-yne would provide key information about its functional groups. Characteristic peaks would include:
-
≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne.
-
C≡C stretch: A weak to medium band around 2100 cm⁻¹.
-
=C-H stretch: Bands above 3000 cm⁻¹ for the vinyl C-H bonds.
-
C=C stretch: One or more bands in the 1600-1650 cm⁻¹ region for the conjugated double bonds.
-
=C-H bend (out-of-plane): Strong bands in the 650-1000 cm⁻¹ region, which can be diagnostic of the substitution pattern of the double bonds.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 78. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable propargyl-type cation. Other fragmentations could involve cleavage of the carbon-carbon single bonds, leading to various smaller charged fragments.
Conclusion
1,3-Hexadien-5-yne is a molecule of significant interest in organic synthesis due to its conjugated enyne structure and its propensity to undergo valuable transformations like the Hopf cyclization. This guide has provided a consolidated overview of its known chemical and physical properties and has outlined the expected spectroscopic features that are crucial for its identification and characterization. Further research into developing and documenting detailed synthetic protocols will undoubtedly enhance its accessibility and application in the scientific community.
References
- 1. 1,3-Hexadien-5-yne|lookchem [lookchem.com]
- 2. 1,3-Hexadien-5-yne | C6H6 | CID 139149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Hexadien-5-yne [webbook.nist.gov]
- 4. (3E)-hexa-1,3-dien-5-yne [stenutz.eu]
- 5. 1,3-Hexadien-5-yne | 10420-90-3 | Benchchem [benchchem.com]
- 6. 1,3-Hexadien-5-yne. | CAS#:10420-90-3 | Chemsrc [chemsrc.com]
- 7. Dramatic Acceleration of the Hopf Cyclization on Gold(111): From Enediynes to Peri-Fused Diindenochrysene Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
